![molecular formula C18H14O3 B1325271 4-Oxo-4-(9-phenanthryl)butyric acid CAS No. 68151-15-5](/img/structure/B1325271.png)
4-Oxo-4-(9-phenanthryl)butyric acid
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Overview
Description
Synthesis Analysis
The 4–oxo–4–phenyl butanic acid is synthesized by the Friedel–Craft’s reaction between succinic anhydride and benzene in the presence of anhydrous aluminium chloride .Molecular Structure Analysis
4-OXO-4-(9-PHENANTHRYL)BUTYRIC ACID contains total 37 bond(s); 23 non-H bond(s), 18 multiple bond(s), 4 rotatable bond(s), 2 double bond(s), 16 aromatic bond(s), 3 six-membered ring(s), 2 ten-membered ring(s) .Chemical Reactions Analysis
The kinetics of oxidation of a series of substituted 4-oxobutanoic acids by N -bromophthalimide have been studied in aqueous acetic acid medium at 30 °C. The total reaction is second-order, first-order each in oxidant and substrate .Physical And Chemical Properties Analysis
4-Oxo-4-(9-phenanthryl)butyric acid is a synthetic organic compound with the molecular formula C20H14O3.Scientific Research Applications
I have conducted a search for the scientific research applications of “4-Oxo-4-(9-phenanthryl)butyric acid,” but unfortunately, there is limited information available on specific applications for this compound in the public domain. The search results mostly include chemical suppliers and some kinetic studies , but they do not detail unique applications across different fields.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
4-oxo-4-phenanthren-9-ylbutanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14O3/c19-17(9-10-18(20)21)16-11-12-5-1-2-6-13(12)14-7-3-4-8-15(14)16/h1-8,11H,9-10H2,(H,20,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BWHXNHOFULMJFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C3=CC=CC=C23)C(=O)CCC(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10645320 |
Source
|
Record name | 4-Oxo-4-(phenanthren-9-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Oxo-4-(9-phenanthryl)butyric acid | |
CAS RN |
68151-15-5 |
Source
|
Record name | 4-Oxo-4-(phenanthren-9-yl)butanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10645320 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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